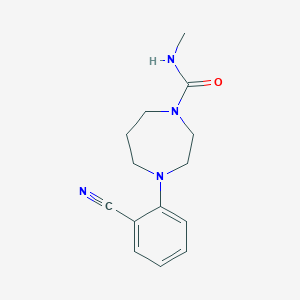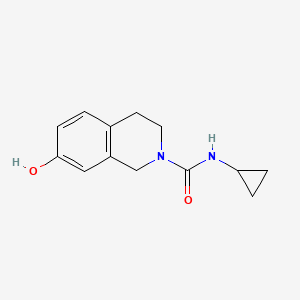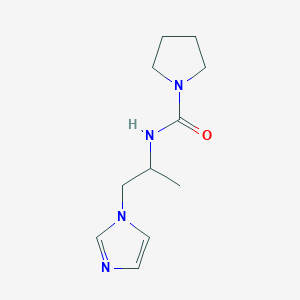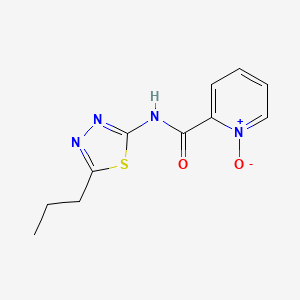
4-methyl-N,3-bis(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N,3-bis(methylsulfonyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a melting point of 205-206 °C.
Mécanisme D'action
The mechanism of action of 4-methyl-N,3-bis(methylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain. 4-methyl-N,3-bis(methylsulfonyl)benzamide may also interact with other enzymes and receptors in the body, leading to its diverse physiological effects.
Biochemical and Physiological Effects:
4-methyl-N,3-bis(methylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antioxidant properties. These effects are thought to be mediated through the inhibition of the COX enzyme and other pathways involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N,3-bis(methylsulfonyl)benzamide has several advantages for laboratory experiments, including its high solubility in water and its relatively low toxicity. However, 4-methyl-N,3-bis(methylsulfonyl)benzamide has some limitations, including its high cost and limited availability, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-methyl-N,3-bis(methylsulfonyl)benzamide. One area of interest is the development of new analogs of 4-methyl-N,3-bis(methylsulfonyl)benzamide with improved properties, such as increased potency or selectivity for specific targets. Another area of interest is the investigation of the potential applications of 4-methyl-N,3-bis(methylsulfonyl)benzamide in other fields, such as energy storage or catalysis. Finally, further research is needed to fully understand the mechanism of action of 4-methyl-N,3-bis(methylsulfonyl)benzamide and its potential applications in medicine and other fields.
Méthodes De Synthèse
4-methyl-N,3-bis(methylsulfonyl)benzamide can be synthesized through a multistep process starting from 4-methylbenzoic acid. The first step involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride, which is then reacted with dimethyl sulfoxide to obtain 4-methyl-N,3-bis(methylsulfonyl)benzamide.
Applications De Recherche Scientifique
4-methyl-N,3-bis(methylsulfonyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-methyl-N,3-bis(methylsulfonyl)benzamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. In agriculture, 4-methyl-N,3-bis(methylsulfonyl)benzamide has been used as a plant growth regulator, improving the yield and quality of crops. In material science, 4-methyl-N,3-bis(methylsulfonyl)benzamide has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
4-methyl-N,3-bis(methylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-7-4-5-8(6-9(7)17(2,13)14)10(12)11-18(3,15)16/h4-6H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUFTWMQSXNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)

![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)


![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)

![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)